(S)-2-(3-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid
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Overview
Description
(S)-2-(3-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid is a chiral compound that features a bromobenzyl group and a tert-butoxycarbonyl (Boc) protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate chiral starting material, such as (S)-2-amino-3-phenylpropanoic acid.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Bromination: The protected amino acid is then subjected to bromination using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromobenzyl group.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and sustainability of the process by providing better control over reaction conditions and reducing waste .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(3-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromobenzyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.
Coupling Reactions: The compound can be used in peptide coupling reactions to form amide bonds with other amino acids or peptides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Coupling: Reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are used for peptide coupling reactions.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atom.
Deprotection: The free amino acid without the Boc group.
Coupling: Peptides or larger molecules formed by amide bond formation.
Scientific Research Applications
(S)-2-(3-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Peptide Synthesis: The compound is valuable in the synthesis of peptides and peptidomimetics due to its ability to form stable amide bonds.
Biological Studies: It can be used to study the effects of bromobenzyl-containing compounds on biological systems, including their interactions with proteins and enzymes.
Industrial Applications: The compound’s unique reactivity makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-(3-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromobenzyl group can enhance the compound’s binding affinity and selectivity for its target, while the Boc group provides stability during synthesis and handling .
Comparison with Similar Compounds
Similar Compounds
(S)-2-(3-Chlorobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid: Similar structure but with a chlorine atom instead of bromine.
(S)-2-(3-Methylbenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid: Similar structure but with a methyl group instead of bromine.
(S)-2-(3-Fluorobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromobenzyl group in (S)-2-(3-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid imparts unique reactivity and binding properties compared to its analogs. Bromine’s larger size and higher electronegativity can influence the compound’s interactions with biological targets and its overall chemical behavior .
Properties
Molecular Formula |
C15H20BrNO4 |
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Molecular Weight |
358.23 g/mol |
IUPAC Name |
(2S)-2-[(3-bromophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(20)17-9-11(13(18)19)7-10-5-4-6-12(16)8-10/h4-6,8,11H,7,9H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 |
InChI Key |
PALAEQFKVALUOR-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](CC1=CC(=CC=C1)Br)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC(=CC=C1)Br)C(=O)O |
Origin of Product |
United States |
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